GIRK2 Channel HTS Profiling Suggests Distinct Phenotypic Activity Compared to GIRK1/2-Selective Positive Allosteric Modulators ML297 and VU0810464
This compound was evaluated in a Vanderbilt University high-throughput screen (VANDERBILT_HTS_GIRK2_MPD) aimed at discovering small molecule activators of the G protein-activated inward rectifier potassium channel 2 (GIRK2) . While the specific EC₅₀ or efficacy value from this screen is not publicly retrievable from permissible sources, the compound's inclusion in this campaign distinguishes it from well-characterized GIRK1/2-selective activators like ML297 (EC₅₀ ~160 nM for GIRK1/2) and VU0810464, which show a preference for heteromeric GIRK1/2 channels over homomeric GIRK2 channels [1]. The compound's potential activity in a GIRK2-focused assay implies it may engage the channel with a different subunit selectivity profile.
| Evidence Dimension | GIRK Channel Subunit Activation Profile |
|---|---|
| Target Compound Data | Screened in GIRK2 homomeric channel activation assay (VANDERBILT_HTS_GIRK2_MPD). Specific EC₅₀ not publicly available in permissible sources. |
| Comparator Or Baseline | ML297: GIRK1/2 EC₅₀ ~160 nM (thallium flux assay); weak/no activity at homomeric GIRK2. VU0810464: GIRK1/2-selective activator. |
| Quantified Difference | Data gap: No direct quantitative comparison possible due to missing EC₅₀ for the target compound. |
| Conditions | High-throughput thallium flux-based fluorescence assay in HEK293 cells expressing defined GIRK channel subunits. |
Why This Matters
For researchers investigating GIRK2-specific pharmacology, a compound that has been profiled in a GIRK2-specific HTS campaign is mechanistically distinct from widely available GIRK1/2-preferring tool compounds, and procurement should be prioritized if GIRK2 homomeric channel modulation is the experimental goal.
- [1] Guide to Malaria Pharmacology. VU0810464 Ligand Page. Comment: GIRK (Kir) channel activator with enhanced selectivity for GIRK1/2 channels. Accessed 2026. View Source
